(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol
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Overview
Description
(1-Benzyl-1H-imidazol-2-yl)(phenyl)methanol is a compound that features a unique structure combining an imidazole ring with a benzyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol typically involves the reaction of benzyl imidazole with benzaldehyde under basic conditions. A common method includes the use of sodium borohydride as a reducing agent to facilitate the formation of the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring or the phenyl group.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic or basic conditions.
Major Products:
Oxidation: Benzyl imidazole ketone or aldehyde derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated benzyl or phenyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its imidazole moiety.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Medicine:
Drug Development: Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly antifungal and anticancer agents.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol exerts its effects often involves interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Lacks the phenyl group, which may affect its reactivity and applications.
(1-Phenyl-1H-imidazol-2-yl)methanol: Lacks the benzyl group, potentially altering its biological activity.
(1-Benzyl-1H-imidazol-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, which can influence its chemical properties.
Uniqueness: (1-Benzyl-1H-imidazol-2-yl)(phenyl)methanol is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1-benzylimidazol-2-yl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-16(15-9-5-2-6-10-15)17-18-11-12-19(17)13-14-7-3-1-4-8-14/h1-12,16,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAUAFNFEXPEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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